molecular formula C20H20N2O4S2 B2601901 ethyl 4-(5,5-dioxido-3-phenyl-2-thioxohexahydro-1H-thieno[3,4-d]imidazol-1-yl)benzoate CAS No. 946339-20-4

ethyl 4-(5,5-dioxido-3-phenyl-2-thioxohexahydro-1H-thieno[3,4-d]imidazol-1-yl)benzoate

Cat. No.: B2601901
CAS No.: 946339-20-4
M. Wt: 416.51
InChI Key: XHKFZJGWKGNKHB-UHFFFAOYSA-N
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Description

Ethyl 4-(5,5-dioxido-3-phenyl-2-thioxohexahydro-1H-thieno[3,4-d]imidazol-1-yl)benzoate is a heterocyclic compound featuring a fused thienoimidazolone core with a sulfone (5,5-dioxido) group, a thioxo (C=S) moiety, and a phenyl substituent at position 3. This structure combines electron-withdrawing (sulfone, thioxo) and aromatic (phenyl) groups, making it distinct in its electronic and steric properties compared to simpler imidazole or benzimidazole derivatives .

Properties

IUPAC Name

ethyl 4-(5,5-dioxo-1-phenyl-2-sulfanylidene-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-2-26-19(23)14-8-10-16(11-9-14)22-18-13-28(24,25)12-17(18)21(20(22)27)15-6-4-3-5-7-15/h3-11,17-18H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKFZJGWKGNKHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=S)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(5,5-dioxido-3-phenyl-2-thioxohexahydro-1H-thieno[3,4-d]imidazol-1-yl)benzoate typically involves multi-step organic reactions. The process often starts with the preparation of the thieno[3,4-d]imidazole core, followed by the introduction of the benzoate group. Common reagents used in these reactions include ethyl acetoacetate, phenyl isothiocyanate, and various oxidizing agents to achieve the desired dioxido and thioxo functionalities.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as column chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5,5-dioxido-3-phenyl-2-thioxohexahydro-1H-thieno[3,4-d]imidazol-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can be used to modify the thioxo group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can introduce a variety of functional groups onto the aromatic rings.

Scientific Research Applications

Ethyl 4-(5,5-dioxido-3-phenyl-2-thioxohexahydro-1H-thieno[3,4-d]imidazol-1-yl)benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 4-(5,5-dioxido-3-phenyl-2-thioxohexahydro-1H-thieno[3,4-d]imidazol-1-yl)benzoate involves its interaction with specific molecular targets. The compound’s thieno[3,4-d]imidazole core can interact with enzymes or receptors, modulating their activity. The dioxido and thioxo groups may also play a role in its biological activity by participating in redox reactions or forming covalent bonds with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Core Heterocyclic Structure

Thienoimidazolone vs. Benzimidazole/Imidazolidinone

  • Benzimidazole Derivatives (e.g., compounds in ): These feature a benzene ring fused to an imidazole. They lack the sulfur-containing thiophene ring and sulfone group present in the target compound.
  • Imidazolidinones (e.g., 2-thioxo-imidazolidin-4-ones in ): These have a saturated five-membered ring with a thioxo group. The target compound’s fused thiophene ring introduces additional steric constraints and conjugation, which may enhance rigidity and π-π stacking interactions .

Substituent Effects

  • Sulfone (5,5-Dioxido) vs. Thioxo/Methylthio Sulfone groups (as in the target compound) are stronger electron-withdrawing groups than thioxo (C=S) or methylthio (SMe) substituents (e.g., ). This increases electrophilicity and may improve metabolic stability compared to thiol-containing analogs .
  • Phenyl vs. Other Aromatic Groups
    • The phenyl group at position 3 (target compound) is structurally analogous to benzaldehyde-derived substituents in benzimidazoles (). However, substituents like benzodioxole () or halogenated aryl groups () introduce varied electronic effects. For example, halogenation (e.g., Cl, F in ) increases bioactivity in some contexts but may reduce synthetic accessibility .

Ester Functionality

  • Ethyl Benzoate vs. Other Esters The ethyl benzoate group in the target compound is analogous to esterified side chains in compounds like ethyl 4-(5-(benzylamino)benzimidazol-2-yl)butanoate (). Esters generally enhance solubility in organic matrices; however, the para-substituted benzoate in the target compound may sterically hinder interactions compared to smaller esters (e.g., methyl or linear alkyl chains) . In resin applications (), ethyl 4-(dimethylamino)benzoate demonstrated higher reactivity than methacrylate esters, suggesting that the target compound’s benzoate group could similarly influence photophysical or polymerization behavior .

Data Table: Key Properties of Comparable Compounds

Compound Class Core Structure Key Substituents Synthetic Method Notable Properties
Thienoimidazolone (Target) Thiophene + imidazole 5,5-dioxido, 3-phenyl, thioxo Likely microwave-assisted (inferred) High rigidity, strong electron-withdrawing effects
Benzimidazole () Benzene + imidazole Varied aryl/alkyl groups Aldehyde-amine condensation Moderate lipophilicity, tunable bioactivity
Imidazolidinone () Saturated 5-membered Thioxo/methylthio Microwave irradiation Lower stability, higher permeability
Halogenated Benzimidazoles () Benzene + imidazole Cl, F, CF₃ Multi-step alkylation Enhanced bioactivity, reduced solubility

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